2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one
Overview
Description
2-imino-5-[(2-propoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one, also known as PNT or PNT-2258, is a synthetic compound that has shown potential as an anticancer agent. It belongs to the class of thiazolidinones, which are known for their diverse biological activities, including antitumor, antiviral, and anti-inflammatory properties. PNT-2258 has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and colon cancers.
Scientific Research Applications
Synthesis and Chemical Properties
Versatile Syntheses and Biological Activities : A study by Ş. H. Üngören et al. (2015) highlights the synthesis of 5-imino or 5-acylidene substituted 1,3-thiazolidin-4-one derivatives from α-dioxothiazole systems. These compounds exhibit significant antimicrobial and antioxidant activities, indicating their potential for developing new therapeutic agents (Ş. H. Üngören et al., 2015).
Reactivity and Derivative Formation : M. Mahmoud et al. (2011) demonstrated the synthesis of 5-Arylmethylene-2-imino-4-oxo-2-thiazolidine as the sole product from a specific reaction, leading to various derivatives with potential biological applications (M. Mahmoud et al., 2011).
Biological Applications
Antimicrobial and Antioxidant Activities : The work by Üngören et al. provides evidence of the antimicrobial and antioxidant potential of these compounds, with specific derivatives showing high activity levels. This opens avenues for their application in treating infections and oxidative stress-related conditions.
Novel Fluorescent pH Sensors : A study by Dawei Cui et al. (2004) reported the synthesis of 4-Piperidine-naphthalimide derivatives with a 2-imino-oxalidin (thiazolidin) side chain, exhibiting strong fluorescence quench and red shift in weakly acidic conditions. This suggests their utility as fluorescent pH sensors for biological and chemical analysis (Dawei Cui et al., 2004).
Material Science and Organic Synthesis
Cycloaddition-Elimination Reactions : G. L'abbé et al. (1991) explored the cycloaddition-elimination reactions of 4-methyl-5-(substituted)imino-1,2,3,4-thiatriazolines, yielding derivatives with potential applications in materials science and synthetic chemistry (G. L'abbé et al., 1991).
Synthesis of Diverse Scaffolds : The research by Tulshiram Dalmal et al. (2014) presents a method for synthesizing 2-imino-4-(trifluoromethyl)thiazolidin-4-ol derivatives, leading to various biologically interesting scaffolds. This highlights the compound's role in creating structurally diverse molecules with potential therapeutic uses (Tulshiram Dalmal et al., 2014).
Properties
IUPAC Name |
(5Z)-2-amino-5-[(2-propoxynaphthalen-1-yl)methylidene]-1,3-thiazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-2-9-21-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16(20)19-17(18)22-15/h3-8,10H,2,9H2,1H3,(H2,18,19,20)/b15-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNJWCCOPGIBEW-GDNBJRDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)C=C3C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C2=CC=CC=C2C=C1)/C=C\3/C(=O)N=C(S3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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